N-(3,5-Dinitrobenzoyl)-DL-proline

Description

Contextualization of Proline Derivatives in Chiral Chemistry Research

Proline, a unique cyclic amino acid, and its derivatives are fundamental tools in chiral chemistry. mdpi.comthieme-connect.com Their rigid, five-membered ring structure provides a defined stereochemical environment, making them excellent building blocks for creating chiral molecules and catalysts. mdpi.comthieme-connect.com Proline's secondary amine and carboxylic acid groups offer versatile points for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. mdpi.com

In the realm of chiral chemistry, proline derivatives are widely employed as:

Chiral Catalysts: L-proline and D-proline themselves are effective asymmetric organocatalysts for various organic reactions. thieme-connect.com Their derivatives are also developed to catalyze reactions with high stereoselectivity, meaning they preferentially produce one stereoisomer over the other. mdpi.comthieme-connect.com

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a non-chiral starting material to guide a reaction towards the formation of a specific stereoisomer. The auxiliary is then removed, leaving behind an enantiomerically enriched product.

Chiral Resolving Agents: Proline derivatives can be used to separate mixtures of enantiomers (racemates). They react with the enantiomers to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

Chiral Stationary Phases (CSPs) in Chromatography: Proline derivatives are often chemically bonded to a solid support, such as silica (B1680970) gel, to create CSPs for high-performance liquid chromatography (HPLC). These CSPs can separate enantiomers based on their differential interactions with the chiral selector.

Chiral Shift Reagents in NMR Spectroscopy: Certain proline derivatives can be used to determine the enantiomeric purity of a sample using nuclear magnetic resonance (NMR) spectroscopy. nih.gov They interact with the enantiomers in a way that causes their signals in the NMR spectrum to shift to different frequencies, allowing for their differentiation and quantification. nih.gov

The utility of proline derivatives stems from their conformational rigidity and the presence of multiple functional groups that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for chiral recognition. mdpi.com

Historical Development of 3,5-Dinitrobenzoyl-Substituted Chiral Selectors

The development of 3,5-dinitrobenzoyl (DNB) substituted chiral selectors is a significant chapter in the history of chiral separation science. The DNB group, with its two electron-withdrawing nitro groups, is a strong π-acceptor. This property allows it to form strong π-π interactions with π-basic aromatic groups present in analyte molecules. These interactions, along with other potential interactions like hydrogen bonding and dipole-dipole interactions, are the basis for chiral recognition.

The pioneering work of William H. Pirkle led to the development of a class of chiral stationary phases (CSPs) often referred to as "Pirkle-type" CSPs. These CSPs typically consist of a chiral molecule, often an amino acid derivative, covalently bonded to a silica gel support. The chiral selector incorporates a π-acidic or π-basic aromatic group to facilitate chiral recognition through π-π interactions.

The introduction of the 3,5-dinitrobenzoyl group into chiral selectors proved to be particularly effective. N-(3,5-dinitrobenzoyl) derivatives of amino acids, such as phenylglycine and leucine (B10760876), were found to be excellent chiral selectors for the separation of a wide variety of racemic compounds. The DNB group provides a strong π-acceptor site, which, in combination with the stereocenter of the amino acid and other functional groups, creates a highly selective chiral environment.

Over the years, researchers have synthesized and evaluated a vast number of DNB-substituted chiral selectors, modifying the chiral backbone and the linker connecting it to the silica support to optimize separation efficiency and broaden the range of separable compounds. For instance, CSPs with two DNB groups have been developed, which can enhance the loading capacity. The development of these selectors has been instrumental in advancing the fields of analytical chemistry, pharmacology, and materials science by providing reliable methods for the separation and analysis of chiral molecules.

Significance of DL-Amino Acid Derivatives in Racemic Mixture Studies

The "DL" designation in N-(3,5-Dinitrobenzoyl)-DL-proline indicates that the proline component is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. The study of such DL-amino acid derivatives and racemic mixtures, in general, is of paramount importance in several scientific disciplines.

The significance of studying racemic mixtures and their separation is underscored by the fact that the two enantiomers of a chiral molecule can have vastly different biological activities. In the pharmaceutical industry, for example, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic. rug.nl Therefore, the ability to separate and analyze racemic mixtures is crucial for drug development and safety.

DL-amino acid derivatives are particularly important in the context of:

Developing Chiral Separation Methods: Racemic mixtures of amino acid derivatives serve as standard test compounds for evaluating the performance of new chiral stationary phases and other chiral separation techniques. The ability of a new method to resolve a racemic amino acid derivative provides a measure of its effectiveness.

Understanding Chiral Recognition Mechanisms: By studying the interactions between a racemic analyte and a chiral selector, researchers can gain insights into the molecular forces that govern chiral recognition. This knowledge is essential for the rational design of new and improved chiral selectors.

Investigating Racemization: Racemization is the process by which an enantiomerically pure substance is converted into a racemic mixture. Studying the racemization of amino acids is important in fields like geochemistry and archeology for dating purposes, and in the food industry to assess the quality of food products. nih.govacs.org

Asymmetric Synthesis: In some cases, a racemic mixture of a chiral catalyst or reagent may be used in asymmetric synthesis. Understanding the behavior of both enantiomers in the reaction is crucial for optimizing the process and achieving the desired enantiomeric excess of the product.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| This compound | 143492-62-0 | C12H11N3O7 | Chiral resolving agent, subject of racemic mixture studies. buyersguidechem.com |

| N-(3,5-Dinitrobenzoyl)-D-proline | 143492-63-1 | C12H11N3O7 | Enantiomerically pure form, used in chiral synthesis and as a chiral selector. buyersguidechem.com |

| N-(3,5-Dinitrobenzoyl)-L-proline | 103238-71-7 | C12H11N3O7 | Enantiomerically pure form, used in chiral synthesis and as a chiral selector. buyersguidechem.com |

| (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine | 74927-72-3 | C15H11N3O7 | Chiral selector for HPLC, used in peptide synthesis. sigmaaldrich.com |

| 3,5-Dinitrobenzoic acid | Not specified | C7H4N2O6 | Precursor for the synthesis of DNB derivatives. |

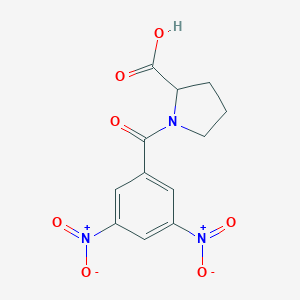

Structure

3D Structure

Properties

CAS No. |

143492-62-0 |

|---|---|

Molecular Formula |

C12H11N3O7 |

Molecular Weight |

309.23 g/mol |

IUPAC Name |

1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18) |

InChI Key |

ILUIVNFRFIAWLJ-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Synonyms |

N-(3,5-Dinitrobenzoyl)-DL-proline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Synthetic Routes to N-(3,5-Dinitrobenzoyl)-DL-proline Analogs

The creation of this compound analogs involves sophisticated synthetic methods that enable precise control over the molecular structure. These routes are crucial for developing new materials with enhanced capabilities for chiral recognition and other research applications.

Direct Coupling Strategies for Amide Bond Formation

The formation of the amide bond between the proline moiety and the 3,5-dinitrobenzoyl group is a critical step in the synthesis of this compound. Direct coupling strategies offer an efficient and versatile approach to this transformation. These methods typically involve the use of coupling reagents to activate the carboxylic acid of the dinitrobenzoyl group, facilitating its reaction with the amine of proline.

A variety of coupling reagents are available for this purpose, each with its own advantages. peptide.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts such as BOP, PyBOP, HATU, and HBTU. peptide.com These reagents are effective in promoting amide bond formation under mild conditions, which helps to preserve the stereochemical integrity of the chiral centers in the molecule. peptide.comresearchgate.net

Recent advancements in this area have focused on developing more sustainable and environmentally friendly coupling methods. researchgate.net For instance, the use of diphenylsilane (B1312307) as a coupling reagent allows for the direct amidation of carboxylic acids with amines, producing only hydrogen and a siloxane as byproducts. researchgate.netrsc.org This approach minimizes waste and avoids the use of hazardous reagents. researchgate.netrsc.org Another innovative strategy involves the one-pot conversion of carboxylic acids to amides via thioester intermediates, eliminating the need for traditional coupling reagents altogether. nih.govrsc.org

The choice of coupling reagent and reaction conditions can be tailored to the specific requirements of the synthesis, allowing for the efficient production of a wide range of this compound analogs with diverse functionalities.

Acid Chloride Mediated Synthesis of N-(3,5-Dinitrobenzoyl) Derivatives

A well-established and widely used method for synthesizing N-(3,5-Dinitrobenzoyl) derivatives, including this compound, involves the use of 3,5-dinitrobenzoyl chloride. wikipedia.orgnih.gov This acid chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution with the amino group of proline to form the desired amide bond.

The synthesis of 3,5-dinitrobenzoyl chloride itself is typically achieved by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgchemicalbook.com The reaction is often carried out in an inert solvent like toluene (B28343) under reflux conditions. chemicalbook.com

The subsequent reaction of 3,5-dinitrobenzoyl chloride with DL-proline is usually performed in the presence of a base, such as pyridine (B92270) or triethylamine. wikipedia.org The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. wikipedia.org This method is particularly useful for the derivatization of amino acids for analytical purposes, as the resulting N-(3,5-dinitrobenzoyl) derivatives are often crystalline solids with sharp melting points, which facilitates their identification and characterization. wikipedia.orgnih.gov

This acid chloride-mediated approach provides a reliable and efficient route to a variety of N-(3,5-dinitrobenzoyl) amino acid derivatives, which are valuable as chiral selectors and in other research applications. nih.govnih.gov

| Reagent | Conditions | Product | Application |

| 3,5-Dinitrobenzoyl chloride | Reaction with DL-proline in the presence of a base | This compound | Chiral stationary phase precursor |

| Thionyl chloride | Reaction with 3,5-dinitrobenzoic acid | 3,5-Dinitrobenzoyl chloride | Intermediate for synthesis |

| Phosphorus pentachloride | Reaction with 3,5-dinitrobenzoic acid | 3,5-Dinitrobenzoyl chloride | Intermediate for synthesis |

Stereoselective Approaches to Enantiopure Intermediates

The synthesis of enantiopure N-(3,5-Dinitrobenzoyl)-L-proline and N-(3,5-Dinitrobenzoyl)-D-proline is essential for the development of highly effective chiral stationary phases (CSPs). These enantiomerically pure compounds allow for the separation of racemic mixtures into their individual enantiomers, a critical process in the pharmaceutical industry and other fields. mdpi.com

Several stereoselective approaches can be employed to obtain the desired enantiopure proline intermediates. One common strategy is the resolution of racemic DL-proline. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiopure proline.

Alternatively, asymmetric synthesis can be used to directly produce enantiopure proline. For example, wikipedia.orgqueensu.ca-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles can provide highly substituted proline derivatives in a stereocontrolled manner. nih.gov Another approach involves the use of chiral catalysts, such as (R)-SpiroPAP-Me-Ir, in the hydrogenation of proline precursors to yield the desired enantiomer with high optical purity. google.com

Furthermore, enzymatic methods can be employed for the stereoselective synthesis or modification of proline derivatives. berkeley.edu These biocatalytic approaches often offer high enantioselectivity and operate under mild reaction conditions.

Once the enantiopure proline is obtained, it can be reacted with 3,5-dinitrobenzoyl chloride, as described in the previous section, to yield the corresponding enantiopure N-(3,5-Dinitrobenzoyl)-proline. These enantiomerically pure derivatives are then used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC).

Targeted Derivatization for Chiral Selector Design and Research Probes

The targeted derivatization of this compound is a key strategy for the design of novel chiral selectors and research probes with enhanced performance and specific functionalities. By modifying either the proline moiety or the dinitrobenzoyl group, it is possible to fine-tune the chiral recognition capabilities and other properties of the molecule.

Modification of the Proline Moiety for Enhanced Selectivity

Modifying the proline ring within the N-(3,5-Dinitrobenzoyl)-proline framework offers a powerful strategy to enhance enantioselectivity. The unique, rigid structure of proline provides a scaffold upon which various functional groups can be introduced to create new and more effective chiral selectors. nih.gov

One common approach is the introduction of substituents at the 4-position of the proline ring. For instance, the hydroxyl group of hydroxyproline (B1673980) can be used as a handle for further functionalization. nih.govresearchgate.net Through reactions like Mitsunobu, oxidation, reduction, and acylation, a wide array of substituents can be introduced with stereospecific control. nih.govresearchgate.net These modifications can introduce additional interaction sites, such as hydrogen bond donors or acceptors, or steric bulk, which can significantly influence the chiral recognition process. queensu.canih.gov

The "proline editing" technique allows for the synthesis of peptides with stereospecifically modified proline residues, providing access to a diverse library of proline derivatives without the need for solution-phase synthesis. nih.govresearchgate.net These modifications can include the incorporation of amino acid mimetics, recognition motifs, and spectroscopic probes. nih.govresearchgate.net

Enzymatic methods can also be employed to modify the N-terminal proline residues of proteins, demonstrating the versatility of proline modification in different contexts. berkeley.edu These targeted modifications of the proline moiety are crucial for developing chiral selectors with improved separation capabilities for a wider range of racemic compounds.

| Modification Strategy | Example | Effect on Selectivity |

| Substitution at the 4-position | Introduction of a hydroxyl group (hydroxyproline) | Provides a handle for further functionalization, introducing new interaction sites. nih.govresearchgate.net |

| Proline Editing | Synthesis of peptides with stereospecifically modified proline residues | Creates a diverse library of proline derivatives with various functionalities. nih.govresearchgate.net |

| Enzymatic Modification | Modification of N-terminal proline residues in proteins | Demonstrates the versatility of proline modification in biological systems. berkeley.edu |

Elaboration of the Dinitrobenzoyl Group for Tunable Interactions

In addition to modifying the proline ring, the 3,5-dinitrobenzoyl group can also be elaborated to fine-tune the interactions of the chiral selector. The two nitro groups on the benzoyl ring are strong electron-withdrawing groups, making the aromatic ring electron-deficient. This allows it to participate in π-π stacking interactions with electron-rich aromatic rings of analytes.

By replacing the nitro groups with other substituents, it is possible to modulate the electronic properties of the benzoyl ring and, consequently, the strength of the π-π interactions. For example, replacing the nitro groups with chloro, cyano, or other electron-withdrawing groups can alter the chiral recognition properties of the selector. nih.gov Conversely, introducing electron-donating groups could weaken the π-acidic character of the ring.

Furthermore, additional functional groups can be introduced onto the dinitrobenzoyl moiety to create new interaction sites. For instance, the introduction of hydrogen bond donors or acceptors, or charged groups, could lead to enhanced selectivity for certain classes of analytes through complementary interactions. researchgate.net

This ability to tune the electronic and steric properties of the dinitrobenzoyl group provides a valuable tool for the rational design of chiral selectors with tailored selectivities for specific separation challenges. capes.gov.br

Preparation of Diastereomeric Derivatives for Enantiomeric Purity Assessment in Research

The determination of the enantiomeric purity of a chiral substance is a critical aspect of stereochemical analysis. One established method for this assessment involves the conversion of a pair of enantiomers into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). Since diastereomers possess different physical and chemical properties, they can be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In the context of this compound, which is a racemic mixture of N-(3,5-Dinitrobenzoyl)-D-proline and N-(3,5-Dinitrobenzoyl)-L-proline, its enantiomeric composition can be determined by reacting it with an enantiomerically pure chiral resolving agent. This reaction transforms the enantiomeric pair into diastereomers, which can then be chromatographically separated.

Methodology:

The general principle involves the formation of an ester or amide bond between the carboxylic acid group of this compound and a chiral alcohol or amine, respectively. The choice of the chiral derivatizing agent is crucial and depends on factors such as reactivity, the absence of racemization during the reaction, and the chromatographic properties of the resulting diastereomers.

A typical procedure involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated to facilitate the reaction with the chiral derivatizing agent. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

Reaction with Chiral Derivatizing Agent: The activated N-(3,5-Dinitrobenzoyl)-proline is then reacted with an enantiomerically pure chiral alcohol (e.g., (R)-(-)-2-butanol) or a chiral amine (e.g., (S)-(-)-1-phenylethylamine). This reaction yields a mixture of two diastereomers.

Chromatographic Separation and Quantification: The resulting diastereomeric mixture is then analyzed by a chromatographic method (HPLC or GC). The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original this compound sample.

Illustrative Reaction Scheme:

The reaction of this compound with a chiral alcohol, (R)-2-butanol, is illustrated below. This reaction would produce two diastereomeric esters: N-(3,5-Dinitrobenzoyl)-D-proline-(R)-2-butyl ester and N-(3,5-Dinitrobenzoyl)-L-proline-(R)-2-butyl ester.

| Reactant 1 | Reactant 2 | Product(s) |

| N-(3,5-Dinitrobenzoyl)-D-proline | (R)-2-butanol | N-(3,5-Dinitrobenzoyl)-D-proline-(R)-2-butyl ester |

| N-(3,5-Dinitrobenzoyl)-L-proline | (R)-2-butanol | N-(3,5-Dinitrobenzoyl)-L-proline-(R)-2-butyl ester |

The successful separation of these diastereomers allows for the precise determination of the enantiomeric excess (e.e.) of the original proline derivative.

Solid-Phase Synthesis Techniques for N-(3,5-Dinitrobenzoyl)-Peptide Chiral Stationary Phases

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides on a solid support. This methodology can be adapted to prepare chiral stationary phases (CSPs) for HPLC, where a chiral peptide is covalently attached to a solid matrix, typically silica (B1680970) gel. CSPs containing N-(3,5-Dinitrobenzoyl)-amino acid or peptide moieties are particularly effective for the separation of enantiomers due to the strong π-π interaction capabilities of the dinitrobenzoyl group.

The synthesis of an N-(3,5-Dinitrobenzoyl)-peptide chiral stationary phase involves the sequential coupling of amino acids to a resin, followed by capping with N-(3,5-Dinitrobenzoyl)-proline.

General Steps for Solid-Phase Synthesis of a CSP:

Resin Swelling and Deprotection: The synthesis begins with a suitable resin, such as aminopropyl-functionalized silica gel. The resin is swelled in an appropriate solvent like dimethylformamide (DMF). If the amino groups on the resin are protected (e.g., with an Fmoc group), a deprotection step using a reagent like piperidine (B6355638) in DMF is performed to liberate the free amine.

Amino Acid Coupling: The first amino acid, which is N-terminally protected (e.g., Fmoc-L-Alanine), is activated and coupled to the free amino groups on the resin. Coupling is typically mediated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) and an activator base like Oxyma. kennesaw.edu The completion of the coupling reaction is monitored, and any unreacted sites may be capped.

Deprotection and Subsequent Coupling Cycles: The N-terminal protecting group (e.g., Fmoc) of the newly attached amino acid is removed, and the next protected amino acid in the peptide sequence is coupled. This cycle of deprotection and coupling is repeated to build the desired peptide chain on the solid support.

Capping with N-(3,5-Dinitrobenzoyl)-proline: Once the desired peptide sequence is assembled, the terminal N-protecting group is removed. The free N-terminal amine of the peptide is then acylated with N-(3,5-Dinitrobenzoyl)-proline. The carboxylic acid of N-(3,5-Dinitrobenzoyl)-proline is typically activated, for instance with EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), to facilitate the amide bond formation. psu.edu

Final Washing and Drying: The resulting CSP is thoroughly washed with various solvents to remove any unreacted reagents and by-products and then dried under vacuum. researchgate.net

Example of a Synthetic Scheme for a CSP:

The following table outlines the key steps for the synthesis of a hypothetical N-(3,5-Dinitrobenzoyl)-L-Prolyl-L-Alanine chiral stationary phase.

| Step | Procedure | Reagents |

| 1. Resin Preparation | Swell aminopropyl silica gel in DMF. | Aminopropyl silica gel, DMF |

| 2. First Amino Acid Coupling | Couple Fmoc-L-Alanine to the resin. | Fmoc-L-Alanine, DIC, Oxyma |

| 3. Deprotection | Remove the Fmoc group from the coupled Alanine. | 20% Piperidine in DMF |

| 4. Second Amino Acid Coupling | Couple Fmoc-L-Proline to the deprotected Alanine. | Fmoc-L-Proline, DIC, Oxyma |

| 5. Final Deprotection | Remove the Fmoc group from the coupled Proline. | 20% Piperidine in DMF |

| 6. Capping | Acylate the terminal proline with N-(3,5-Dinitrobenzoyl)-proline. | N-(3,5-Dinitrobenzoyl)-proline, EEDQ, THF |

| 7. Washing and Drying | Wash the final CSP with methanol (B129727) and dry. | Methanol |

This systematic, solid-phase approach allows for the controlled synthesis of well-defined peptide-based chiral stationary phases incorporating the N-(3,5-Dinitrobenzoyl) group, which are instrumental in the chromatographic resolution of a wide range of racemic compounds.

Research on this compound for Chiral Applications Not Found

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data regarding the chemical compound This compound within the detailed contexts requested. The specified applications—including the development of chiral stationary phases (CSPs), its use in various chromatography techniques like HPLC, SFC, and CEC, and its role in enantioselective liquid-liquid extraction—are not documented for this specific proline derivative in the existing research.

The body of scientific work in the field of chiral separation heavily focuses on other derivatives, most notably N-(3,5-dinitrobenzoyl)-α-amino acids , with a significant amount of research dedicated to N-(3,5-dinitrobenzoyl)-D-α-phenylglycine and N-(3,5-dinitrobenzoyl)-L-leucine . These compounds have been extensively studied and applied in the creation of Pirkle-type or brush-type chiral stationary phases.

These well-researched derivatives are known for their effective chiral recognition capabilities, which stem from a combination of interactions such as π-π interactions, hydrogen bonding, and dipole-dipole interactions between the chiral selector and the analyte. The 3,5-dinitrobenzoyl group, a strong π-acceptor, is a key feature in the design of these CSPs.

However, specific studies detailing the synthesis, development, and application of CSPs or chiral selectors based on This compound for HPLC, SFC, CEC, or liquid-liquid extraction are not present in the surveyed literature. While methods exist for the derivatization and enantiomeric separation of proline itself using other chemical reagents for analysis purposes, this is distinct from using the this compound compound as the functional chiral selector in the separation techniques outlined.

Therefore, an article focusing solely on this compound structured around the requested outline on chiral resolution and enantioseparation research cannot be generated based on current scientific findings. The available evidence points to other amino acid derivatives as the primary focus of research in this area.

Chiral Resolution and Enantioseparation Research

Methodological Advancements in Enantioseparation Performance Characterization

The effectiveness of a chiral separation is quantified by several key parameters, including resolution (Rs) and selectivity (α) factors. Research into the enantioseparation of N-(3,5-Dinitrobenzoyl)-DL-proline and related compounds has explored various avenues to optimize these parameters.

The resolution and selectivity of the enantiomers of N-(3,5-dinitrobenzoyl) amino acids are highly dependent on the nature of the chiral stationary phase (CSP). Pirkle-type CSPs, which feature a π-acidic N-(3,5-dinitrobenzoyl) group, are commonly employed for the resolution of racemates that can engage in π-π interactions. researchgate.net

Studies have shown that CSPs derived from N-(3,5-dinitrobenzoyl)-D-α-phenylglycine can effectively separate a wide range of racemates through a combination of stereoselective hydrogen bonding and π-donor–π-acceptor interactions. The insertion of aromatic linking units, such as quinoxaline (B1680401), between the silica (B1680970) support and the chiral selector has been shown to broaden the applicability of these CSPs.

The enantioselectivity for N-(3,5-dinitrobenzoyl) amino acid derivatives is also influenced by the structure of the CSP. For instance, CSPs derived from (S)-N-(3,5-dinitrobenzoyl)leucine amides have demonstrated the ability to resolve homologous series of N-(3,5-dinitrobenzoyl)leucine esters and amides. researchgate.net Notably, a CSP with a tertiary amide tether generally provides superior performance compared to one with a secondary amide tether for these resolutions. researchgate.net

The following table summarizes representative data on the separation and resolution factors for N-(3,5-dinitrobenzoyl) amino acids on different chiral stationary phases.

| Chiral Stationary Phase (CSP) | Analyte | Separation Factor (α) | Resolution Factor (Rs) | Reference |

|---|---|---|---|---|

| (S)-N-(3,5-dinitrobenzoyl)leucine N-propyl amide | N-(3,5-dinitrobenzoyl)leucine N-propyl amide | 1.15 | 1.80 | researchgate.net |

| (S)-N-(3,5-dinitrobenzoyl)leucine N,N'-dipropyl amide | N-(3,5-dinitrobenzoyl)leucine N,N'-dipropyl amide | 1.25 | 2.50 | researchgate.net |

| N-(3,5-dinitrobenzoyl)-D-α-phenylglycine with quinoxaline linker | N-acetyl-α-(1-naphthyl)ethylamine | 1.34 | 2.17 |

The composition of the mobile phase plays a pivotal role in the chiral recognition and separation efficiency of this compound and its analogs. The choice of solvents and additives can significantly alter retention times, resolution, and selectivity.

In nonaqueous capillary electrochromatography using a (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica CSP, the presence of water in the acetonitrile (B52724) (ACN) eluent was found to have a detrimental effect on chiral separation. nih.gov As the water content increased, retention times were shortened, but both resolution and selectivity deteriorated significantly. nih.gov This suggests that in polar organic modes, a purely organic mobile phase, such as 100% ACN, can offer superior performance with shorter retention times and comparable enantioselectivities compared to normal-phase conditions. nih.gov

The nature of the alcohol modifier in the mobile phase can also impact separation. For polysaccharide-based CSPs, the use of different alcohols (e.g., ethanol, isopropanol) in hexane (B92381) can lead to variations in enantioselectivity.

The table below illustrates the effect of mobile phase composition on the separation factor for a representative N-(3,5-dinitrobenzoyl) amino acid derivative.

| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Separation Factor (α) | Reference |

|---|---|---|---|---|

| (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica | N-(3,5-dinitrobenzoyl)leucine amide | 100% Acetonitrile | 1.20 | nih.gov |

| (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica | N-(3,5-dinitrobenzoyl)leucine amide | Acetonitrile/Water (95:5) | 1.10 | nih.gov |

Temperature is a critical parameter in chromatographic separations, influencing both the thermodynamics and kinetics of the interactions between the analyte and the chiral stationary phase. For the chiral resolution of N-acylated amino acids, including N-(3,5-dinitrobenzoyl) derivatives, temperature can have a profound effect on retention and enantioselectivity.

Systematic investigations on the influence of temperature on the performance of quinine-based anion-exchange CSPs for the resolution of N-acylated amino acids have shown that lower temperatures generally lead to increased enantioseparation factors. nih.gov This indicates that enthalpic contributions are the primary driving force for chiral recognition in these systems. nih.gov While retention factors may exhibit non-linear van't Hoff plots, the corresponding enantioseparation factors often show a linear relationship with the inverse of temperature. nih.gov This allows for the determination of thermodynamic parameters such as the differences in enthalpy (ΔΔH°) and entropy (ΔΔS°) of adsorption between the enantiomers, providing insights into the chiral recognition mechanism.

The following table presents a conceptual representation of the effect of temperature on the resolution of a chiral compound.

| Temperature (°C) | Separation Factor (α) | Resolution Factor (Rs) |

|---|---|---|

| 10 | 1.50 | 2.00 |

| 25 | 1.42 | 1.85 |

| 40 | 1.35 | 1.70 |

Mechanistic Investigations of Chiral Recognition

Elucidation of Enantioselective Interaction Mechanisms involving N-(3,5-Dinitrobenzoyl)-DL-proline

The chiral recognition process involving N-(3,5-dinitrobenzoyl) amino acid derivatives is a multi-faceted phenomenon driven by a combination of specific intermolecular interactions. The 3,5-dinitrobenzoyl (DNB) group, a key feature of this class of compounds, plays a crucial role due to its electron-deficient aromatic ring. This π-acidic nature facilitates strong interactions with complementary π-basic or electron-rich aromatic systems.

The π-π stacking interaction is a cornerstone of the chiral recognition mechanism for N-(3,5-Dinitrobenzoyl) amino acid derivatives. The electron-withdrawing nitro groups on the benzoyl ring render it highly π-acidic, promoting favorable face-to-face stacking with π-basic aromatic rings of an analyte. researchgate.net This interaction is a primary contributor to the formation of the transient diastereomeric complexes necessary for enantiomeric separation. researchgate.net

Computational studies have visualized this interaction, showing a staggered, partially overlapped geometry between two DNB leucine (B10760876) moieties, which leads to a favorable π-π interaction. researchgate.net The strength of this interaction can be influenced by the electronic properties of the interacting aromatic systems. For instance, in aromatic-proline sequences, more electron-rich aromatic residues like tryptophan and tyrosine induce a greater degree of cis-amide bond formation compared to phenylalanine, suggesting a stronger interaction with the proline ring. nih.gov This highlights the tunable nature of CH/π interactions based on the electronic environment. nih.gov

The following table summarizes the key aspects of π-π interactions in these systems:

| Interacting Moieties | Nature of Interaction | Significance in Chiral Recognition |

| π-acidic DNB group of the selector | π-π stacking | Primary attractive force for analytes with π-basic aromatic groups. researchgate.net |

| π-basic aromatic ring of the analyte | Face-to-face stacking with DNB group | Contributes significantly to the stability of the diastereomeric complex. researchgate.net |

| Aromatic-proline residues | CH/π interaction | Can be tuned by altering the electronic properties of the aromatic ring. nih.gov |

For example, in the resolution of DNB leucine derivatives, the C-terminal carboxamide oxygen of the analyte is thought to participate in a hydrogen bonding interaction. researchgate.net Molecular dynamics simulations have underscored the pivotal role of hydrogen bonds in the enantiorecognition mechanisms of N-3,5-dinitrobenzoylated amino acids with certain chiral stationary phases. nih.gov The presence and strength of these hydrogen bonds can significantly impact the binding affinity and, consequently, the separation of enantiomers. nsf.gov Studies have shown that capping potential hydrogen-bonding sites can lead to a dramatic decrease in the induced optical activity, confirming the importance of these interactions. nih.gov

The table below outlines the major hydrogen bonding interactions observed:

| Donor | Acceptor | Role in Chiral Recognition |

| Amide N-H of selector/analyte | Carbonyl oxygen of analyte/selector | Orients the interacting molecules for optimal π-π stacking. researchgate.net |

| Carboxylic acid O-H of proline | Amide or other suitable group on analyte | Provides an additional point of interaction, increasing complex stability. nih.gov |

| Analyte N-H | Carbonyl oxygen on the selector | Contributes significantly to the binding free energy. nsf.gov |

Dipole-dipole and dipole stacking interactions, while often more subtle than π-π stacking and hydrogen bonding, also contribute to the chiral recognition process. researchgate.net The polar nature of the C-N and C=O bonds in the amide linkage, as well as the nitro groups, creates significant dipole moments within the N-(3,5-Dinitrobenzoyl)-proline molecule. The alignment of these dipoles between the chiral selector and the analyte can either be attractive or repulsive, influencing the stability of the diastereomeric complex.

When this compound or its derivatives interact with macrocyclic chiral selectors, such as cyclodextrins, inclusion complex formation can become a dominant factor in chiral recognition. nih.gov The hydrophobic cavity of the macrocycle can encapsulate a portion of the analyte, often the DNB group or another nonpolar part of the molecule.

This encapsulation provides a sterically constrained environment that can lead to significant enantioselectivity. The fit of one enantiomer into the cavity may be more favorable than the other due to steric hindrance or more optimal van der Waals interactions. The formation of these inclusion complexes can be confirmed by various spectroscopic techniques. nih.gov Furthermore, self-inclusion phenomena in certain chiral macrocycles can lead to the formation of superhelical structures with highly enhanced chiroptical properties, which can be utilized for chiral recognition. nih.gov

In certain chromatographic systems, particularly those involving metal complexes, ligand exchange plays a key role in chiral recognition. While not the primary mechanism for Pirkle-type phases based on N-(3,5-Dinitrobenzoyl) amino acids, it is a relevant concept in broader chiral separation science. In these systems, the analyte, acting as a ligand, transiently coordinates to a chiral metal complex. The enantioselectivity arises from differences in the stability and kinetics of the formation and dissociation of the diastereomeric metal complexes.

The three-point interaction model is often invoked to explain the enantioseparation in these and other chiral systems, where a minimum of three simultaneous interactions are required to differentiate between enantiomers. utwente.nl

Structure-Activity Relationship (SAR) Studies in this compound Systems

Structure-activity relationship (SAR) studies are crucial for understanding and optimizing the enantioselective properties of chiral selectors based on this compound. These studies involve systematically modifying the structure of the chiral selector or the analyte and observing the effect on chiral recognition. nih.govresearchgate.net

Key findings from SAR studies include:

The DNB Group: The 3,5-dinitrobenzoyl group is generally considered essential for high enantioselectivity due to its strong π-acidic character, which facilitates π-π interactions. researchgate.net

The Proline Moiety: The rigid, cyclic structure of proline restricts conformational freedom, which can enhance enantioselectivity by pre-organizing the interaction sites. The chirality of the proline is fundamental to the chiral recognition process.

Substituents on the Analyte: The nature and position of substituents on the analyte molecule can dramatically affect its interaction with the chiral selector. For instance, the presence of a π-basic group on the analyte is often necessary for strong π-π interactions with the DNB group of the selector. mst.edu Small changes in the analyte's structure can lead to significant differences in chiral recognition. mst.edu

The table below provides a summary of SAR insights for N-(3,5-Dinitrobenzoyl) amino acid-based chiral selectors:

| Structural Feature | Modification | Impact on Chiral Recognition |

| Selector: DNB Group | Replacement with other aromatic groups | Generally leads to reduced enantioselectivity, highlighting the importance of the π-acidic nature. |

| Selector: Proline Ring | Use of other amino acids | Can alter the rigidity and spatial arrangement of interaction sites, affecting enantioselectivity. |

| Analyte: Aromatic Group | Variation in electronic properties | Modulates the strength of the π-π interaction with the DNB group. nih.gov |

| Analyte: Functional Groups | Introduction or modification of H-bonding sites | Can significantly enhance or diminish binding affinity and enantioselectivity. nih.gov |

These systematic studies provide a rational basis for the design of new and improved chiral stationary phases for high-performance liquid chromatography (HPLC) and other separation techniques.

Impact of Chiral Selector Structural Modifications on Enantioselectivity

The enantioselectivity of a chiral stationary phase (CSP) based on this compound is profoundly influenced by structural modifications to the chiral selector. These modifications can alter the steric and electronic properties of the selector, thereby affecting the stability of the transient diastereomeric complexes formed with the analyte enantiomers. nih.govresearchgate.net

Pirkle-type CSPs, including those derived from N-(3,5-dinitrobenzoyl)proline, rely on a combination of interactions for chiral recognition. These include π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance. chiralpedia.comwikipedia.orgeijppr.com The 3,5-dinitrobenzoyl (DNB) group, a strong π-acceptor, is a key feature, readily interacting with π-donor aromatic systems in the analyte. researchgate.netirb.hr

Research has shown that even subtle changes in the structure of the chiral selector can lead to significant differences in enantioselectivity. For instance, studies on CSPs derived from N-(3,5-dinitrobenzoyl)tyrosine, which shares structural similarities with the proline derivative, revealed that varying the substituent on the aliphatic amide function (from methyl to tert-butyl) systematically increased stereoselectivity for many racemates. researchgate.net This suggests that increasing the steric bulk near the chiral center of the selector can enhance chiral recognition by creating a more defined and restrictive binding pocket.

| Chiral Selector Modification | Impact on Enantioselectivity | Reference |

| Increased steric hindrance near the chiral center | Generally increases stereoselectivity | researchgate.net |

| Tertiary amide tether vs. secondary amide tether | Tertiary amide tether showed superior performance | researchgate.net |

| Presence of a π-acceptor (DNB) group | Essential for π-π interactions with π-donor analytes | researchgate.netirb.hr |

Influence of Analyte Structural Features on Chiral Recognition

The structural characteristics of the analyte are equally critical in determining the degree of chiral recognition achieved with an this compound-based CSP. The "three-point interaction model," initially proposed by Dalgliesh and later refined by Pirkle, posits that for effective chiral discrimination, a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers is required, with at least one of these interactions being stereochemically dependent. chiralpedia.commdpi.com

The presence of a complementary functional group on the analyte is paramount. For a CSP featuring the π-acidic DNB group, analytes containing a π-basic (electron-donating) aromatic ring will exhibit strong π-π interactions, which is a primary mechanism for chiral recognition on this type of phase. chiralpedia.comeijppr.comirb.hr

Beyond the essential π-π interaction, the presence and location of other functional groups on the analyte that can participate in hydrogen bonding or dipole-dipole interactions are crucial. For example, in the resolution of N-acyl-DL-amino acid derivatives, the carbonyl group of the analyte's amide or ester function can act as a hydrogen bond acceptor, interacting with a hydrogen bond donor site on the chiral selector. researchgate.net

The steric bulk of substituents on the analyte also plays a significant role. Larger substituents near the chiral center of the analyte can create steric clashes with the chiral selector, leading to a greater difference in the stability of the diastereomeric complexes formed with the two enantiomers, and thus higher enantioselectivity. However, excessively bulky groups can also hinder the necessary interactions, leading to poor retention and resolution.

A study investigating the resolution of N-(3,5-dinitrobenzoyl)-α-amino amides on CSPs derived from N-(3,5-dinitrobenzoyl)leucine amides demonstrated that the C-terminal carboxamide oxygen of the analyte is involved in a hydrogen bonding interaction. researchgate.net Furthermore, the enantioselectivity for DNB leucine tertiary N,N'-dialkylamide derivatives was found to be the greatest, while it was the smallest for the corresponding alkyl ester derivatives, highlighting the importance of the analyte's terminal group. researchgate.net

| Analyte Structural Feature | Influence on Chiral Recognition | Reference |

| π-basic aromatic ring | Enables crucial π-π interactions with the DNB group of the selector | chiralpedia.comeijppr.comirb.hr |

| Hydrogen bond donor/acceptor groups | Participate in secondary interactions, enhancing selectivity | researchgate.net |

| Steric bulk near the chiral center | Can increase enantioselectivity through steric repulsion | researchgate.net |

| C-terminal functional group | Affects hydrogen bonding and overall interaction strength | researchgate.net |

Computational and Theoretical Studies of N 3,5 Dinitrobenzoyl Dl Proline Systems

Molecular Modeling and Simulation of Chiral Recognition Complexes

Molecular modeling and simulations are powerful tools for visualizing and quantifying the dynamic interactions between a chiral selector and the enantiomers of a chiral compound. These methods allow researchers to explore the conformational landscape of the diastereomeric complexes formed during chiral recognition.

Force Field Exploration of Diastereomeric Complexes

The initial exploration of diastereomeric complexes often involves the use of molecular mechanics force fields. These force fields are collections of parameters and equations that describe the potential energy of a system of atoms and molecules. By minimizing this energy, researchers can predict the most stable conformations of the selector-selectand complexes.

Stochastic Molecular Dynamics Simulations for Configurational Sampling

While static modeling provides insights into low-energy conformations, molecular dynamics (MD) simulations offer a dynamic picture of the chiral recognition process. Stochastic MD simulations, in particular, are adept at exploring a wide range of molecular configurations by introducing random forces that mimic the effect of a solvent.

Recent research on N-3,5-dinitrobenzoylated α- and β-amino acids has utilized extensive MD simulations to study their enantiorecognition mechanisms. nih.gov These simulations, often spanning nanoseconds, track the trajectories of the atoms in the system, providing a distribution of selector-selectand complexes based on their energy profiles. nih.gov This approach is considered more representative of the processes occurring within a chromatographic column compared to static docking techniques. nih.gov Key parameters analyzed from these simulations include the root mean square deviation (RMSD) to assess complex stability, the solvent-accessible surface area (SASA) to understand surface interactions, and the radius of gyration to evaluate the compactness of the complexes. researchgate.net

Table 1: Key Findings from Molecular Dynamics Simulations of N-3,5-Dinitrobenzoylated Amino Acid Complexes

| Parameter | Observation | Significance in Chiral Recognition |

|---|---|---|

| Interaction Types | Salt-bridge and hydrogen bond interactions are pivotal. | These strong, specific interactions are often the primary drivers of complex formation and stability. |

| Discriminatory Interactions | π-cation and π-π interactions are key differentiators between selectors. | Subtle differences in these interactions can lead to significant variations in the binding affinity for different enantiomers. |

| Conformational Profiles | Analysis of the conformational and interaction energy profiles of the formed associates. | Provides a detailed understanding of the dynamic nature of the binding and the energetic landscape of chiral discrimination. |

| Agreement with Experiment | MD simulations showed strict agreement with the experimental enantiomeric elution order. | This validates the computational model and its ability to predict and explain chiral separation outcomes. |

This data is based on studies of various N-3,5-dinitrobenzoylated amino acids and provides a framework for understanding similar proline systems. nih.gov

Quantum Chemical Calculations for Chiral Discrimination

Quantum chemical calculations offer a higher level of theory to investigate the electronic properties and interaction energies within the diastereomeric complexes. These methods are particularly useful for obtaining precise energetic and thermodynamic data that can be difficult to measure experimentally.

Density Functional Theory (DFT) Studies of Interaction Energies

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. In the context of chiral recognition, DFT is employed to compute the interaction energies between the chiral selector and each enantiomer. The difference in these interaction energies is a direct measure of the theoretical enantioselectivity.

For related systems, such as N-(3,5-dinitrobenzoyl)phenylglycine and leucine (B10760876) derivatives, DFT calculations at levels like B3LYP/6-311G** have been used to obtain optimized geometries and electronic properties of the chiral selectors. sigmaaldrich.com These calculations are fundamental for understanding the nature of the chemical bonds and non-covalent interactions that stabilize the diastereomeric complexes.

Thermodynamic Analyses of Diastereomeric Complex Formation

Thermodynamic analysis provides crucial information about the driving forces behind chiral recognition, specifically the enthalpy (ΔH°) and entropy (ΔS°) of complex formation. These parameters can be determined experimentally through techniques like Isothermal Titration Calorimetry (ITC) and complemented by computational studies.

A study on the binding of N-3,5-dinitrobenzoyl-leucine enantiomers to Cinchona alkaloid derivatives revealed that the formation of the ion-pair complexes is a strongly enthalpy-driven process. researchgate.net The favorable enthalpic contributions were found to be partially offset by unfavorable entropic contributions. researchgate.net This detailed thermodynamic picture helps to explain why one enantiomer binds more strongly than the other.

Table 2: Thermodynamic Data for the Binding of (R)- and (S)-DNB-Leucine to a Chiral Selector Derivative

| Enantiomer | Binding Affinity (Kb) | Enthalpy (ΔH°) | Entropy (-TΔS°) |

|---|---|---|---|

| (R)-DNB-Leucine | Lower Affinity | Less Favorable | Less Unfavorable |

| (S)-DNB-Leucine | Higher Affinity (approx. 10x) | More Favorable (up to -38 kJ/mol) | More Unfavorable (up to -15 kJ/mol) |

This table is based on data for N-3,5-dinitrobenzoyl-leucine with a quinidine-based chiral selector and illustrates the thermodynamic principles of chiral discrimination. researchgate.net

Predictive Modeling and Optimization of Chiral Separation Parameters

A major goal of computational studies in this field is to develop predictive models that can forecast the chiral separation performance of a given chiral stationary phase for a specific analyte. Such models can significantly reduce the time and cost associated with experimental screening of CSPs and separation conditions.

While a specific predictive model for N-(3,5-Dinitrobenzoyl)-DL-proline is not yet established in the literature, the foundational work in molecular dynamics and quantum chemistry lays the groundwork for its development. By correlating computed interaction energies and thermodynamic data with experimentally observed retention times and separation factors, it is possible to build quantitative structure-enantioselectivity relationships (QSERR). These models can then be used to predict the optimal chiral selector and mobile phase conditions for the separation of proline enantiomers and other chiral compounds. The ongoing innovation in computer hardware and software continues to enhance the potential of these predictive modeling techniques. nih.gov

Role of Proline Derived Scaffolds in Asymmetric Catalysis Research

Exploration of Proline-Derived Organocatalysts and Their Enantioselective Reactions

The application of proline and its derivatives as organocatalysts has revolutionized the approach to asymmetric synthesis. longdom.org These small, metal-free molecules have proven to be highly effective in promoting a variety of carbon-carbon bond-forming reactions with excellent stereocontrol. wikipedia.orgtcichemicals.comtcichemicals.com Their mechanism of action often involves the formation of enamine or iminium ion intermediates, which effectively shields one face of the molecule, leading to high levels of enantioselectivity. wikipedia.orglibretexts.org

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Proline-derived organocatalysts have been successfully employed to render this reaction highly enantioselective. acs.orgresearchgate.net These catalysts facilitate the addition of various nucleophiles, including ketones, aldehydes, and dithiomalonates, to nitroolefins and other Michael acceptors. acs.orgacs.orgnih.gov

For instance, novel L-proline derived tertiary amine bifunctional organocatalysts have been reported to catalyze the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields (up to 99%) and excellent enantioselectivities (up to 97% ee). acs.orgnih.gov Similarly, new L-proline-derived bifunctional secondary amine organocatalysts have been synthesized for enantioselective Michael additions in water, demonstrating high yields (up to 97%) and high stereoselectivity (dr up to 99:1 and ee up to 99%). acs.org The development of catalysts like 3-decyl-β-proline has shown that hydrophobic interactions can promote the reaction in water, leading to high yields and diastereoselectivities even with low catalyst loading. nih.gov

Table 1: Performance of Proline-Derived Catalysts in Michael Addition Reactions

| Catalyst Type | Nucleophile | Acceptor | Yield (%) | Enantioselectivity (ee %) | Diastereomeric Ratio (dr) | Reference |

| L-proline derived tertiary amine | Dithiomalonates | trans-β-nitroolefins | Up to 99 | Up to 97 | - | acs.orgnih.gov |

| L-proline derived secondary amine | Cyclic ketones/aldehydes | Nitroolefins | Up to 97 | Up to 99 | Up to 99:1 | acs.org |

| 3-Decyl-β-proline | Not specified | Not specified | High | - | High | nih.gov |

Mannich Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds. Proline-derived organocatalysts have been instrumental in the development of asymmetric Mannich reactions. rsc.orgorganic-chemistry.org These catalysts have been shown to be superior to proline itself in terms of yield and enantioselectivity. organic-chemistry.org

The scope of proline-catalyzed Mannich reactions is broad, encompassing reactions of ketones or aldehydes with preformed imines or in three-component systems. rsc.org For example, the three-component Mannich reaction of acetone, an aldehyde, and p-anisidine (B42471) can be effectively catalyzed by proline. rsc.org Furthermore, proline-derived catalysts have been successfully applied in aqueous media, with some catalysts affording high enantioselectivity (>99% ee for the syn-diastereomer) in the reaction of cyclohexanone (B45756) with iminoglyoxylate in water. researchgate.net The mechanism is proposed to proceed through a chair-like transition state, similar to the aldol (B89426) reaction, where the L-proline directs the nucleophilic attack. rsc.org

Aldol Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is arguably one of the most significant carbon-carbon bond-forming reactions. The discovery of proline's ability to catalyze direct asymmetric aldol reactions was a landmark achievement in organocatalysis. semanticscholar.orgresearchgate.netsci-hub.ru Proline and its derivatives catalyze the reaction between unmodified ketones, such as acetone, and a variety of aldehydes with high enantioselectivity. wikipedia.orgsemanticscholar.orgnih.gov

The mechanism of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate, which then attacks the aldehyde. wikipedia.orgresearchgate.net This process often involves a six-membered transition state, as described by the Zimmerman-Traxler model, which accounts for the high stereoselectivity observed. wikipedia.org Modifications to the proline structure have led to the development of even more efficient catalysts that can operate at lower catalyst loadings and in a wider range of solvents, offering superior performance compared to proline itself. organic-chemistry.org For instance, tetrazole and acylsulfonamide organocatalysts derived from proline have demonstrated improved yields and enantioselectivities. organic-chemistry.org

Table 2: Enantioselectivity in Proline-Catalyzed Aldol Reactions

| Catalyst | Aldehyde | Enantioselectivity (ee %) | Reference |

| L-proline | 4-nitrobenzaldehyde | 76 | nih.gov |

| (S)-proline-based organocatalyst with C2 symmetry | Substituted aromatic aldehydes | Up to 61 | nih.gov |

| Proline | Various aldehydes | >99 | wikipedia.org |

Advanced Screening Methodologies for Proline-Derived Catalysts

The discovery and optimization of new proline-derived catalysts heavily rely on efficient screening methodologies. The ability to rapidly and accurately assess the performance of a catalyst, particularly its enantioselectivity, is crucial for accelerating the development of new and improved catalytic systems.

High-Throughput Screening Techniques utilizing Chiral HPLC

High-throughput screening (HTS) has become an indispensable tool in catalyst discovery. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of HTS for the analysis of enantioselective reactions. acs.orgchromatographyonline.com This technique allows for the separation and quantification of enantiomers, providing a direct measure of the enantiomeric excess (ee) of a reaction product.

The development of columns packed with smaller particles (3- and sub-2-µm) has enabled faster and more efficient separations, making chiral HPLC more amenable to high-throughput workflows. chromatographyonline.com However, the relatively long analysis times associated with traditional HPLC can still present a bottleneck in the HTS process. acs.org Despite this, chiral HPLC remains a gold standard for its accuracy and reliability in determining enantioselectivity.

Methodologies for Rapid Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

To overcome the limitations of traditional chromatographic methods, a variety of rapid techniques for determining enantiomeric excess (ee) and diastereomeric ratio (dr) have been developed. nih.govrsc.org These methods are often based on spectroscopic techniques and are well-suited for high-throughput screening. acs.org

One such approach involves the use of NMR spectroscopy with chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers or diastereomers, allowing for their quantification. acs.org Another powerful set of techniques relies on optical methods, such as circular dichroism (CD) spectroscopy. nih.govacs.org By using a series of CD spectra to train multivariate regression models, it is possible to rapidly and accurately determine the ee and dr of a reaction mixture without the need for chiral chromatography. nih.govrsc.org Mass spectrometry-based methods, such as the parallel kinetic resolution method using electrospray ionization-mass spectrometry (ESI-MS), also offer a rapid and reliable means of determining the enantiomeric composition of proline and its derivatives. americanlaboratory.com These advanced methodologies are crucial for the efficient screening of large libraries of proline-derived catalysts, ultimately accelerating the discovery of new and highly effective organocatalysts for asymmetric synthesis. nih.gov

Advanced Characterization Techniques for Research

Spectroscopic Analysis in Elucidating Chiral Interactions

Spectroscopic techniques are fundamental in revealing the mechanisms behind how chiral molecules, such as the enantiomers of N-(3,5-dinitrobenzoyl)-proline, interact differently with their environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating chiral recognition. When N-(3,5-dinitrobenzoyl) amino acid derivatives are analyzed in the presence of a chiral solvating agent (CSA), the resulting diastereomeric complexes exhibit distinct NMR signals for each enantiomer. mdpi.com This phenomenon, known as chemical shift non-equivalence, allows for the quantification of the enantiomeric composition of a mixture. psu.edu

The mechanism relies on the formation of transient, non-covalent complexes between the CSA and the individual enantiomers of the analyte. For N-(3,5-dinitrobenzoyl) amino acids, the protons on the 3,5-dinitrophenyl ring are particularly sensitive probes. psu.edu Studies have shown that in the presence of a suitable CSA, such as one derived from (1S,2S)-1,2-diaminocyclohexane, the chemical shift differences for these aromatic protons are significant enough (often greater than 0.037 ppm) to be easily resolved. psu.edu This allows researchers to integrate the corresponding peaks and determine the relative amounts of each enantiomer present in a sample. psu.edu For instance, analysis of N-(3,5-dinitrobenzoyl)leucine with a CSA showed distinct peaks for the D- and L-enantiomers, with relative intensities that accurately reflected the known composition of the mixture. psu.edu

Further research using thiourea-based CSAs has also proven effective in the enantiodifferentiation of N-3,5-dinitrobenzoyl (N-DNB) amino acids. mdpi.com In these cases, consistent trends are observed in the NMR spectra; for example, the para and ortho protons of the N-DNB group consistently show higher frequency shifts for the (R)-enantiomers compared to the (S)-enantiomers. mdpi.com This predictable correlation enables the assignment of the absolute configuration of the amino acid derivatives. mdpi.com

Table 1: NMR Chiral Recognition Data

| Analyte Group | Chiral Environment | Key Observation | Application |

|---|---|---|---|

| N-(3,5-dinitrobenzoyl)-α-amino acids | Chiral Solvating Agent (CSA 4) | Chemical shift non-equivalence > 0.037 ppm for 3,5-dinitrophenyl protons. psu.edu | Determination of enantiomeric composition. psu.edu |

| N-DNB amino acids | Thiourea-based CSA (1-TU) | Higher frequency shifts for (R)-enantiomer's N-DNB protons. mdpi.com | Assignment of absolute configuration. mdpi.com |

UV-Vis spectroscopy is instrumental in studying the charge-transfer (CT) interactions that are central to the chiral recognition models involving N-(3,5-Dinitrobenzoyl) derivatives. The 3,5-dinitrobenzoyl (DNB) group is a potent π-electron acceptor due to the two electron-withdrawing nitro groups. researchgate.netirb.hr When it comes into proximity with a suitable π-electron donor molecule (like poly(9-vinylcarbazole) or a π-basic aromatic group on a chiral stationary phase), a CT complex can form. researchgate.netnih.gov

This complex formation gives rise to a new absorption band in the UV-Vis spectrum at a longer wavelength than the absorption bands of either the donor or the acceptor alone. The intensity of this CT band is proportional to the concentration of the complex, allowing for the determination of the complexation equilibrium constant. nih.gov A study comparing the interaction of poly(9-vinylcarbazole) with a 3,5-dinitrobenzamido (DBA) group and a 3-nitrobenzamido (NBA) group found that the complexation constant was larger for the DBA group, indicating a stronger CT interaction. nih.gov This stronger interaction is attributed to the enhanced electron-accepting nature of the DNB moiety. nih.gov

The apparent interaction energies for these complexes can also be calculated, providing a quantitative measure of the interaction strength. nih.gov

Table 2: Charge-Transfer Interaction Energy Data

| Interacting Complex | Average Desorption Force | Apparent Interaction Energy |

|---|---|---|

| Carbazolyl-DBA (3,5-Dinitrobenzamido) | 28 pN nih.gov | 14 kJ/mol nih.gov |

| Carbazolyl-NBA (3-Nitrobenzamido) | 18 pN nih.gov | 8 kJ/mol nih.gov |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. This technique is exceptionally sensitive to the conformational changes and interactions of chiral compounds. For N-(3,5-dinitrobenzoyl) amino acids, CD is used to study the enantioselective interactions with chiral selectors, such as Cinchona alkaloids or other chiral stationary phases (CSPs). irb.hrnih.govnih.gov

When a chiral complex is formed between a selectand (e.g., an enantiomer of N-DNB-proline) and a chiral selector, the CD spectrum of the mixture is not simply the sum of the individual spectra. The differences, or "induced CD" signals, provide direct evidence of the interaction and can reveal details about the geometry of the diastereomeric complex. nih.gov

Researchers have successfully combined experimental CD data with theoretical calculations, such as those using density functional theory (DFT), to build detailed models of these complexes. nih.gov These studies on similar N-DNB amino acid derivatives have confirmed that the binding involves a combination of diverse interactions, including ion pairing, hydrogen bonding, and π-π stacking between the electron-deficient DNB ring of the analyte and an electron-rich aromatic system on the selector. nih.govnih.gov The ability to correlate experimental spectra with calculated models provides strong validation for proposed chiral recognition mechanisms. nih.gov

Mass Spectrometry for Derivatized Compounds and Complex Characterization

Mass spectrometry (MS) is an essential tool for the structural confirmation of N-(3,5-Dinitrobenzoyl)-DL-proline and the characterization of its non-covalent complexes. High-resolution mass spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition of the derivatized molecule.

Furthermore, soft ionization techniques like electrospray ionization (ESI-MS) are particularly valuable for studying the non-covalent diastereomeric complexes formed during chiral recognition. ESI allows the transfer of intact complexes from the solution phase into the gas phase, where their mass-to-charge ratio can be measured. This provides direct evidence for the existence of the selector-selectand complex and can reveal its stoichiometry. By analyzing the complexes formed between a chiral selector and each enantiomer of N-DNB-proline, MS can help to assess the relative stability of these interactions, complementing data from other techniques like NMR and HPLC.

X-ray Crystallography of Chiral Complexes for Structural Insights

X-ray crystallography offers the most definitive method for elucidating the three-dimensional structure of a molecule or a molecular complex at atomic resolution. Obtaining a single crystal of a diastereomeric complex formed between a chiral selector and one enantiomer of N-(3,5-dinitrobenzoyl)-proline can provide unambiguous proof of the binding mode and the specific interactions responsible for chiral discrimination.

While obtaining suitable crystals can be challenging, the insights are unparalleled. The resulting crystal structure would precisely map the positions of all atoms, revealing the exact distances and angles of the interactions. Molecular dynamics (MD) simulations on complexes of N-3,5-dinitrobenzoylated amino acids with Cinchona alkaloid-based selectors have provided theoretical models of these structures, which X-ray crystallography could confirm. nih.gov These simulations highlight the critical role of specific interactions in achieving enantiorecognition. nih.gov

Table 3: Key Interactions in Chiral Recognition of N-DNB Amino Acids

| Interaction Type | Description | Role in Recognition |

|---|---|---|

| Salt Bridge | An ionic interaction between the carboxylate of the amino acid and a protonated amine on the selector. nih.gov | Plays a pivotal role in the primary binding and orientation of the analyte. nih.gov |

| Hydrogen Bonding | Interactions involving the amide N-H and carbonyl oxygen of the proline derivative with suitable donors/acceptors on the selector. nih.gov | Provides stability and specificity to the complex. nih.gov |

| π-π Stacking | Interaction between the electron-deficient 3,5-dinitrophenyl ring and an electron-rich aromatic ring on the selector. nih.gov | A key discriminant interaction that often differs significantly between the two diastereomeric complexes. nih.gov |

| π-Cation Interaction | An electrostatic interaction between the π-system of the DNB ring and a cationic site on the selector. nih.gov | Can be a discriminant feature that helps differentiate between enantiomers. nih.gov |

Future Directions and Emerging Research Avenues

Integration with Novel Materials Science for Advanced CSP Development

The effectiveness of a chiral stationary phase (CSP) is not solely dependent on the chiral selector but also on the support material to which it is attached. Modern materials science offers a plethora of new platforms for CSP development, moving beyond traditional silica (B1680970) gel to enhance separation performance, stability, and efficiency.

Chiral Nanoparticles and Modified Nanosupports in Enantioseparation

The use of nanoparticles as a support for chiral selectors represents a significant leap forward in separation science. researchgate.net These materials offer high surface-area-to-volume ratios, leading to higher loading capacities for the chiral selector and potentially more efficient mass transfer, which can improve resolution and reduce analysis times. researchgate.net

A variety of nanoparticles, including gold (AuNPs), iron oxide (Fe3O4), titanium dioxide (TiO2), and zirconium dioxide (ZrO2), have been explored for enantioseparation. researchgate.net The general strategy involves modifying the surface of these nanoparticles with a chiral ligand. In a highly relevant application, magnetic silica nanoparticles (MSNPs) with an average particle size of 300 nm have been successfully used for the direct separation of N-(3,5-dinitrobenzoyl)-α-amino acid N-propylamides. researchgate.net This demonstrates the direct applicability of integrating N-DNB-amino acid derivatives with nanotechnology. The magnetic nature of the Fe3O4 core allows for easy separation of the CSP from the sample mixture using an external magnet. researchgate.net

Beyond nanoparticles, the modification of traditional nanosupports like silica gel remains a cornerstone of CSP development. Researchers have prepared novel CSPs by covalently bonding N-(3,5-dinitrobenzoyl)-L-α-amino acids to aminopropyl-modified silica gel. bohrium.com These "Pirkle-type" or brush-type CSPs leverage the π-acceptor properties of the 3,5-dinitrobenzoyl (DNB) group to achieve enantioseparation through π-π interactions with suitable analytes. bohrium.com

Table 1: Examples of Nanoparticles in Chiral Separations

| Nanoparticle Type | Chiral Modifier Example | Analyte Example(s) | Separation Technique | Reference |

| Iron Oxide (Fe3O4) | (R)-N-(2,2-dimethyl-4-pentanoyl)-proline-3,5-dimethylanilide | N-(3,5-dinitrobenzoyl)-α-amino acid N-propylamides | Magnetic Separation | researchgate.net |

| Gold (AuNPs) | Streptomycin | Adrenaline, Noradrenaline | Capillary Electrophoresis | researchgate.net |

| Titanium Dioxide (TiO2) | Cellulose tris-(3,5-dimethyl-phenylcarbamate) | Indole derivative enantiomers | HPLC | researchgate.net |

| Zirconium Dioxide (ZrO2) | Cellulose tris-(3,5-dimethylphenylcarbamate) | β-blocker chiral drugs | Magnetic Separation | researchgate.net |

Exploration of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) in Chiral Separations

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials with exceptionally large surface areas and tunable pore environments. bohrium.comnih.gov These features make them outstanding candidates for creating next-generation CSPs. researchgate.netstemmpress.com Chiral MOFs and COFs can be synthesized using three primary strategies: the use of chiral building blocks (bottom-up assembly), post-synthetic modification of an existing achiral framework with a chiral molecule, or chiral induction. researchgate.netstemmpress.com

While direct reports on the integration of N-(3,5-Dinitrobenzoyl)-DL-proline into MOF or COF structures are still emerging, the potential is significant. The robust and well-understood chiral recognition capabilities of N-DNB-amino acids make them ideal candidates for use as either the primary chiral linker in a "bottom-up" synthesis or as a chiral tag in a "post-synthetic modification" approach. For instance, studies have shown that proline derivatives can be successfully incorporated into MOF structures, such as DUT-32, through post-synthetic modification. researchgate.net This suggests a viable pathway for grafting N-(3,5-Dinitrobenzoyl)-proline onto a pre-formed, stable framework, thereby imparting it with the selector's proven enantioselective properties. The highly ordered pores of the framework could enhance enantioselectivity by providing a constrained and uniform environment for chiral recognition events. nih.govrsc.org

Rational Design and Combinatorial Approaches to Chiral Selectors and Catalysts

Advancements in chiral separation are increasingly moving away from trial-and-error methods towards more predictive and systematic approaches for developing new chiral selectors and catalysts.

Combinatorial Chemistry and Library Synthesis for Chiral Selectors

Combinatorial chemistry involves the synthesis of large, diverse libraries of related compounds, which can then be rapidly screened for a desired property, such as enantioselectivity. This approach is highly effective for discovering new and improved chiral selectors. For example, a library of six new CSPs was prepared from three different diastereomeric chiral compounds, which were then derivatized to create three N-3,5-dinitrobenzoyl CSPs and three C3 symmetric CSPs. nih.govresearchgate.net This library was then screened against 44 different chiral analytes to systematically evaluate their separation capabilities and identify the most effective CSP. nih.govresearchgate.net Similarly, another study prepared a smaller, focused library of four novel CSPs containing structurally related N-DNB-α-amino acid amides to perform a comparative study on the contribution of π-electron interactions to enantioselection. bohrium.com This library-based approach allows researchers to systematically probe structure-enantioselectivity relationships, accelerating the discovery of optimal selectors for specific separation challenges.

Application of the Reciprocal Principle in Chiral Selector-Selectand System Design

The concept of chiral recognition reciprocity, pioneered by Pirkle, is a powerful tool in the rational design of CSPs. rsc.org It posits that if a CSP derived from a chiral molecule 'A' can separate the enantiomers of a racemic compound 'B', then a CSP derived from chiral molecule 'B' should be able to separate the enantiomers of racemic 'A'. rsc.org This principle has been fundamental to the development of "Pirkle-type" CSPs.